molecular formula C25H32N2O3S B3991946 (4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B3991946
M. Wt: 440.6 g/mol
InChI Key: SJLQBAKEHSSHNZ-UHFFFAOYSA-N
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Description

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the tert-butylphenyl and thiophene groups through various coupling reactions. The final step often involves the formation of the hydroxy(thiophen-2-yl)methylidene moiety under specific conditions, such as the use of strong bases or acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with molecular targets in biological systems. This interaction can modulate various pathways, leading to the desired biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,3-dione derivatives and thiophene-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets (4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3S/c1-6-26(7-2)14-15-27-21(17-10-12-18(13-11-17)25(3,4)5)20(23(29)24(27)30)22(28)19-9-8-16-31-19/h8-13,16,21,29H,6-7,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLQBAKEHSSHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

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